molecular formula C13H10ClN3O B11858835 6-Chloro-5-(3-methyl-1H-indazol-5-YL)pyridin-3-OL CAS No. 864771-15-3

6-Chloro-5-(3-methyl-1H-indazol-5-YL)pyridin-3-OL

Cat. No.: B11858835
CAS No.: 864771-15-3
M. Wt: 259.69 g/mol
InChI Key: RNHQBGVVESYQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-(3-methyl-1H-indazol-5-YL)pyridin-3-OL is a heterocyclic compound that features both indazole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(3-methyl-1H-indazol-5-YL)pyridin-3-OL typically involves the formation of the indazole ring followed by its attachment to the pyridine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts such as palladium or copper .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(3-methyl-1H-indazol-5-YL)pyridin-3-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

6-Chloro-5-(3-methyl-1H-indazol-5-YL)pyridin-3-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-5-(3-methyl-1H-indazol-5-YL)pyridin-3-OL involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-(3-methyl-1H-indazol-5-YL)pyridin-3-OL is unique due to its combined indazole and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

864771-15-3

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

6-chloro-5-(3-methyl-2H-indazol-5-yl)pyridin-3-ol

InChI

InChI=1S/C13H10ClN3O/c1-7-10-4-8(2-3-12(10)17-16-7)11-5-9(18)6-15-13(11)14/h2-6,18H,1H3,(H,16,17)

InChI Key

RNHQBGVVESYQDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)C3=C(N=CC(=C3)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.